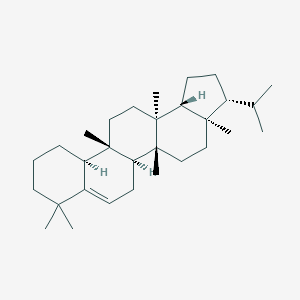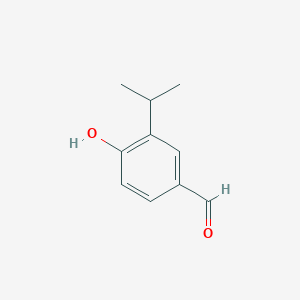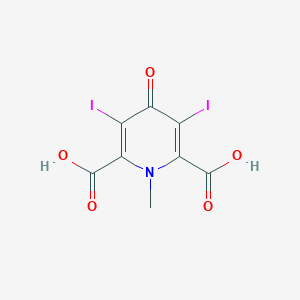
Iodomethamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known by its chemical name, 2-Iodo-N-(4-methoxybenzyl) acetamide, and is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Iodomethamate has been investigated for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary uses of iodomethamate is as a radioligand for imaging studies. This compound has been labeled with radioactive isotopes and used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies to visualize specific molecular targets in vivo.
Mécanisme D'action
The mechanism of action of iodomethamate is not fully understood, but it is believed to act as an antagonist at the sigma-1 receptor. This receptor is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. By blocking the sigma-1 receptor, iodomethamate may modulate these processes and affect cellular function.
Effets Biochimiques Et Physiologiques
Studies have shown that iodomethamate can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, iodomethamate has been shown to modulate calcium signaling and neurotransmitter release in the brain, suggesting potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of iodomethamate is its high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor in vitro and in vivo. Additionally, its radiolabeling properties make it a useful compound for imaging studies. However, iodomethamate is a relatively complex compound to synthesize, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on iodomethamate. One area of interest is the development of new radiolabeled derivatives of this compound for imaging studies. Additionally, further investigation is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases. Finally, the synthesis of iodomethamate could be optimized to make it more accessible for researchers.
Conclusion
In conclusion, iodomethamate is a promising compound for scientific research due to its unique properties and potential applications. Its high affinity for the sigma-1 receptor and radiolabeling properties make it a useful tool for studying this receptor and visualizing specific molecular targets in vivo. Further research is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Iodomethamate can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with acetic anhydride, followed by the addition of iodine monochloride to the resulting product. The final product is obtained through purification and recrystallization steps. The synthesis of iodomethamate is a complex process that requires careful attention to detail and specialized equipment.
Propriétés
Numéro CAS |
1951-53-7 |
|---|---|
Nom du produit |
Iodomethamate |
Formule moléculaire |
C8H5I2NO5 |
Poids moléculaire |
448.94 g/mol |
Nom IUPAC |
3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |
Clé InChI |
QXXSPCOLSLNNNE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
SMILES canonique |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Autres numéros CAS |
1951-53-7 |
Numéros CAS associés |
519-26-6 (2hydrochloride salt) |
Synonymes |
3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



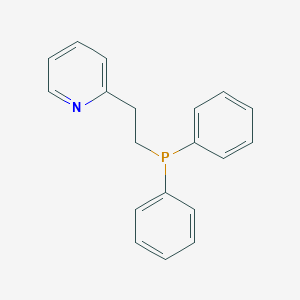

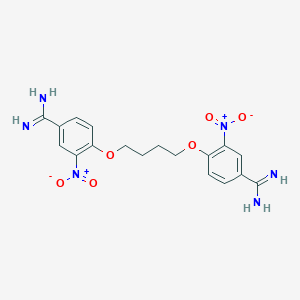
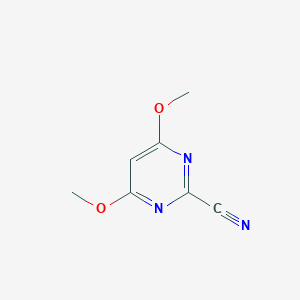
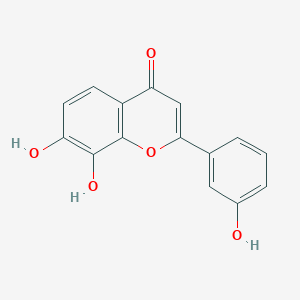
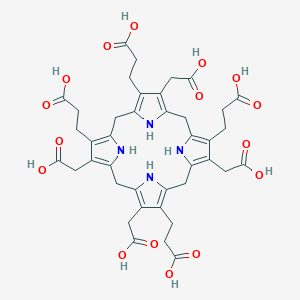
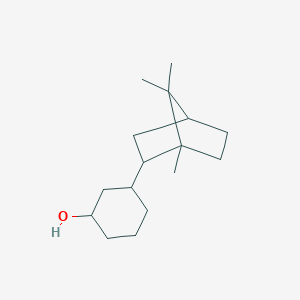
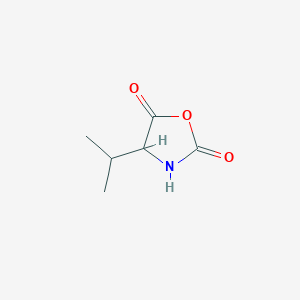
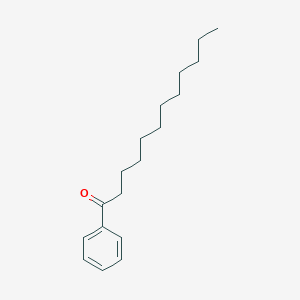
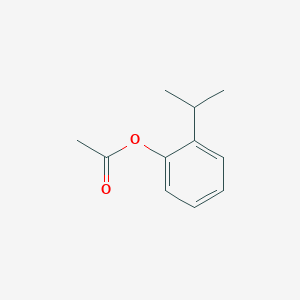
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
